molecular formula C14H12N2O3 B12297378 4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid

4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid

Cat. No.: B12297378
M. Wt: 256.26 g/mol
InChI Key: LVRFDKIEKFOQDO-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid is an organic compound with the molecular formula C14H12N2O3 It is known for its unique structure, which includes a hydrazineyl group linked to a benzoic acid moiety through a benzylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-hydrazinobenzoic acid. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydrazineyl group to an amine.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced hydrazine derivatives.

    Substitution: Ethers, esters, and other substituted products.

Scientific Research Applications

4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenylazo)benzoic acid: Known for its use as an indicator in biochemical assays.

    4-Hydroxybenzoic acid: Commonly used in the production of parabens and other industrial applications.

Uniqueness

4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid stands out due to its unique structure, which combines a hydrazineyl group with a benzoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

4-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]benzoic acid

InChI

InChI=1S/C14H12N2O3/c17-13-4-2-1-3-11(13)9-15-16-12-7-5-10(6-8-12)14(18)19/h1-9,16-17H,(H,18,19)/b15-9+

InChI Key

LVRFDKIEKFOQDO-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=CC=C(C=C2)C(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.